![molecular formula C16H11BrO2 B14439818 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- CAS No. 74074-04-7](/img/structure/B14439818.png)
4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 4H-1-benzopyran-4-one with a bromophenyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to an alcohol.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Alcohol derivatives of the benzopyran ring.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学研究应用
4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The benzopyran ring can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
4H-1-Benzopyran-4-one: The parent compound without the bromophenyl group.
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: A derivative with an isopropoxy group.
4H-1-Benzothiopyran-4-one: A sulfur-containing analog.
Uniqueness: 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other benzopyran derivatives .
属性
CAS 编号 |
74074-04-7 |
|---|---|
分子式 |
C16H11BrO2 |
分子量 |
315.16 g/mol |
IUPAC 名称 |
3-[(4-bromophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2 |
InChI 键 |
AYZMBXVSUXNTKR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



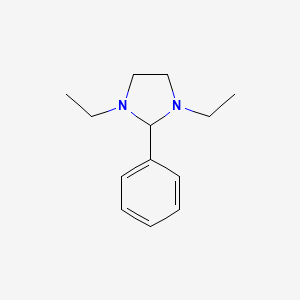


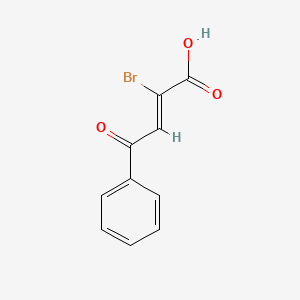
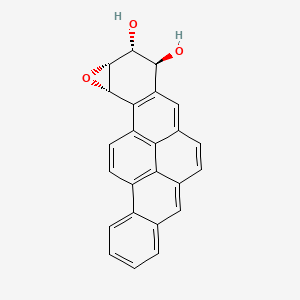

![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
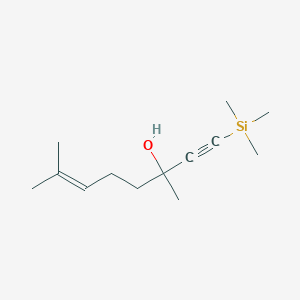
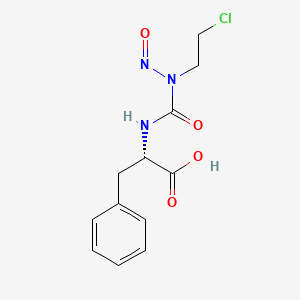

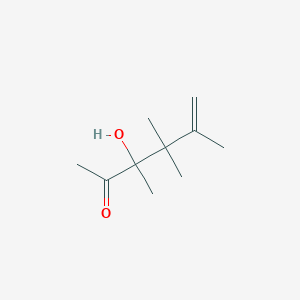
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
